molecular formula C10H6FNO2 B3040297 3-Fluoroquinoline-6-carboxylic acid CAS No. 1824275-93-5

3-Fluoroquinoline-6-carboxylic acid

Cat. No.: B3040297
CAS No.: 1824275-93-5
M. Wt: 191.16
InChI Key: JGMPHWCCPCEPTP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Fluoroquinoline-6-carboxylic acid, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . DNA-gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in bacterial DNA replication, making it an ideal target for antibacterial agents .

Mode of Action

The compound interacts with its target by inhibiting the activity of bacterial DNA-gyrase . This inhibition disrupts the supercoiling process, which is essential for DNA replication and transcription in bacteria. As a result, the bacteria cannot reproduce or function properly, leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound prevents the unwinding of the DNA helix, a critical step in DNA replication. This disruption in the replication process ultimately leads to cell death .

Pharmacokinetics

They are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . These properties contribute to their high bioavailability and broad spectrum of activity .

Result of Action

The primary result of the action of this compound is the death of bacterial cells . By inhibiting DNA-gyrase, the compound prevents bacteria from replicating their DNA, which is necessary for their growth and survival . This leads to a reduction in the number of bacterial cells, helping to clear the infection .

Action Environment

The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of metal ions can form complexes with fluoroquinolones, which may affect their activity

Biochemical Analysis

Biochemical Properties

3-Fluoroquinoline-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. The interaction between this compound and these enzymes often involves the formation of stable complexes, which can lead to the inhibition of enzyme activity and subsequent disruption of bacterial metabolic processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in stress response and metabolic regulation. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in the inhibition or activation of these biomolecules, depending on the nature of the interaction. For example, the compound may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby preventing bacterial proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity, without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage level triggers a marked change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in the metabolism of quinoline derivatives. These interactions can affect metabolic flux and the levels of various metabolites. For instance, the compound may inhibit enzymes involved in the biosynthesis of nucleotides, leading to reduced nucleotide levels and impaired DNA synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can influence the compound’s localization and its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters in the presence of polyphosphoric acid . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Comparison with Similar Compounds

  • 6-Fluoroquinoline-3-carboxylic acid
  • 7-Fluoroquinoline-3-carboxylic acid
  • 8-Fluoroquinoline-3-carboxylic acid

Comparison: 3-Fluoroquinoline-6-carboxylic acid is unique due to the specific position of the fluorine atom and carboxylic acid group on the quinoline ring. This positioning influences its chemical reactivity and biological activity. Compared to other fluorinated quinoline derivatives, this compound exhibits distinct pharmacokinetic properties and a broader spectrum of antibacterial activity .

Properties

IUPAC Name

3-fluoroquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMPHWCCPCEPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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